3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3-chloro-1-(2-methoxyethyl)pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-12-5-4-10-3-2-9-6(8)7(10)11/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYZTVJCSWNBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C(C1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazine derivatives are known for their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
The synthesis of this compound typically involves the reaction of 2-methoxyethylamine with chlorinated pyrazine derivatives. The presence of the methoxy group enhances the compound's reactivity and solubility, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrazine derivatives exhibit a variety of biological activities. The following sections summarize key findings related to the specific biological activities of this compound.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazine derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤ 16 µg/mL |
| Escherichia coli | ≤ 32 µg/mL |
| Pseudomonas aeruginosa | ≤ 32 µg/mL |
These results suggest that the compound may possess significant antibacterial properties, making it a candidate for further investigation in antimicrobial therapy .
Anticancer Activity
The anticancer potential of pyrazine derivatives has also been explored. In vitro studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines, such as:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%. While specific IC50 values for this compound are not extensively documented, related compounds in its class have shown promising results .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, pyrazine derivatives are noted for their anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to reduce inflammation markers in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
Recent studies have focused on evaluating the biological activity of various pyrazine derivatives, including this compound. One notable study conducted a series of assays to determine the compound's effectiveness against specific pathogens and cancer cell lines. The findings indicated a correlation between structural modifications and enhanced biological activity, underscoring the importance of further structural optimization .
Scientific Research Applications
Medicinal Chemistry
3-Chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
- Inhibitory Activity : Studies have shown that compounds with similar pyrazinone structures exhibit inhibitory activity against specific enzymes involved in disease processes. For example, the compound's potential as an inhibitor of Hedgehog acyltransferase (HHAT) has been highlighted in recent research, indicating its role in modulating signaling pathways associated with cancer .
Anticancer Research
The compound's ability to inhibit HHAT suggests a role in cancer treatment strategies. Inhibitors of HHAT can disrupt the Hedgehog signaling pathway, which is often aberrantly activated in various cancers.
- Case Study : A study evaluated the effectiveness of several pyrazinone derivatives in inhibiting HHAT activity. It was found that specific modifications to the pyrazinone structure enhanced potency and selectivity against cancer cell lines .
Development of Chemical Probes
This compound can serve as a chemical probe for studying protein interactions and enzyme functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyrazin-2(1H)-one derivatives vary in substituent type, position, and ring saturation, significantly affecting their chemical and biological profiles. Below is a comparative analysis:
Physicochemical Properties
- Polarity : The 2-methoxyethyl group in the target compound may improve solubility compared to purely aromatic analogs (e.g., 5-chlorophenyl derivatives).
- , Suzuki-Miyaura coupling) .
Key Research Findings and Data
- Marine Pyrazinones: Hamacanthin-derived compounds achieve IC₅₀ values of 0.2–1.0 µM against PDGFR-dependent cancer cells, demonstrating the scaffold’s drugability .
- SAR Insights : Electron-withdrawing groups (e.g., Cl, Br) at position 3 or 5 enhance kinase inhibition, while alkoxy substituents (e.g., methoxyethyl) balance solubility and binding .
- Thermal Properties: Pyrido-fused pyrazinones (e.g., 5-chloropyrido[3,4-b]pyrazin-2(1H)-one) exhibit higher melting points (>200°C) due to rigid fused-ring systems .
Preparation Methods
Nucleophilic Substitution Using Sodium Hydride and 2-Methoxyethyl Derivatives
A common approach involves the generation of a nucleophile from 2-methoxyethyl alcohol by deprotonation with sodium hydride in an aprotic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidinone (NMP). The resulting alkoxide then reacts with 3-chloropyrazin-2-amine to form the desired N-substituted product.
| Parameter | Details |
|---|---|
| Base | Sodium hydride (NaH), typically 60% dispersion in mineral oil |
| Solvent | Anhydrous DMF or NMP |
| Temperature | Room temperature for base activation; reaction heating at 80–100 °C |
| Reaction Time | 15–24 hours |
| Molar Ratios | 1:1 to 1:1.2 (pyrazine:alkoxide precursor) |
| Workup | Quenching with water, extraction with ethyl acetate or dichloromethane, drying over Na2SO4 |
| Purification | Column chromatography (SiO2, ethyl acetate/n-hexane gradient) or crystallization |
| Typical Yields | 53–82% |
- Sodium hydride (1.01 g, 42.13 mmol) was added dropwise to benzyl alcohol (4.55 g, 42.15 mmol) in NMP under inert atmosphere, stirred for 30 min. Then 2-amino-3-chloropyrazine (5.0 g, 38.6 mmol) was added incrementally and heated at 80 °C for 24 h. After aqueous workup and crystallization, the product was obtained in 82% yield.
This method is adaptable to 2-methoxyethyl alcohol derivatives to yield this compound analogs by replacing benzyl alcohol with 2-methoxyethyl alcohol under similar conditions.
Direct Heating of 3-Chloropyrazin-2-amine with Alkyl Halides
Another approach involves direct heating of 3-chloropyrazin-2-amine with 2-methoxyethyl chloride or related halides in sealed tubes at elevated temperatures (around 90 °C) for extended periods (16 hours), sometimes protected from light to prevent side reactions.
| Parameter | Details |
|---|---|
| Reagents | 3-chloropyrazin-2-amine and 2-methoxyethyl chloride or chloroacetone |
| Temperature | 90 °C |
| Reaction Time | 16 hours |
| Reaction Vessel | Sealed tube, protected from light |
| Workup | Addition of ether to precipitate product, filtration, washing, extraction with DCM |
| Purification | Precipitation from ether or recrystallization |
| Typical Yields | 53–68% |
- A mixture of 3-chloropyrazin-2-ylamine (48.7 g, 375.8 mmol) and chloroacetone (120 ml, 1504.5 mmol) was stirred at 90 °C for 16 h in a sealed tube protected from light. After cooling, ether was added to precipitate the product, which was filtered and washed to yield 68% of intermediate 4, a white solid.
While this example uses chloroacetone, analogous conditions apply for 2-methoxyethyl halides to achieve substitution at the nitrogen.
Microwave-Assisted Reactions with Sodium Methoxide
Microwave irradiation can accelerate substitution reactions involving sodium methoxide and 3-chloro-2-pyrazinamine derivatives in methanol, achieving moderate yields in shorter times.
| Parameter | Details |
|---|---|
| Base | Sodium methoxide |
| Solvent | Methanol |
| Temperature | 130 °C (microwave reactor) |
| Reaction Time | 60 minutes |
| Workup | Purification by reversed-phase HPLC |
| Typical Yields | ~59% |
- 3-chloro-2-pyrazinamine (200 mg, 1.544 mmol) and sodium methoxide (250 mg, 4.63 mmol) in methanol were heated in a microwave reactor at 130 °C for 60 min. The crude product was purified by RP-HPLC to give 3-(methyloxy)-2-pyrazinamine in 59% yield.
This method may be adapted for 2-methoxyethyl substitution by using the corresponding alkoxide or alcohol derivative.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sodium Hydride + Alcohol in DMF/NMP | NaH, 2-methoxyethyl alcohol, 80–100 °C, 15–24 h | 53–82 | Inert atmosphere, aqueous workup, chromatography |
| Direct Heating with Alkyl Halide | 3-chloropyrazin-2-amine + 2-methoxyethyl chloride, 90 °C, 16 h, sealed tube | 53–68 | Protected from light, precipitation purification |
| Microwave-Assisted Sodium Methoxide | Sodium methoxide, methanol, 130 °C, 60 min (microwave) | ~59 | RP-HPLC purification |
Research Findings and Considerations
- Reaction Environment: Use of inert atmosphere and protection from light improves yields and purity by minimizing side reactions such as hydrolysis or photodegradation.
- Solvent Choice: Aprotic polar solvents like DMF and NMP facilitate nucleophilic substitution by stabilizing the alkoxide and enhancing solubility of reagents.
- Temperature and Time: Elevated temperatures (80–130 °C) and prolonged reaction times (up to 24 h) are necessary to drive substitution to completion due to the aromatic heterocyclic system’s stability.
- Purification: Combination of crystallization and chromatographic techniques (silica gel or reversed-phase HPLC) is essential for isolating pure product, especially to remove unreacted starting materials and side products.
- Yield Optimization: Careful control of molar ratios, reaction atmosphere, and workup conditions can optimize yields, with sodium hydride-mediated alkoxide formation generally giving the highest yields.
Q & A
Q. What are the common synthetic routes for preparing 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one?
A convergent Ugi multicomponent reaction is widely used for synthesizing pyrazin-2(1H)-one scaffolds due to its high bond-forming efficiency and structural diversity. This method employs readily available reagents (e.g., amines, carbonyl compounds) and achieves high step economy . Alternative approaches include condensation reactions, such as the use of 2-chloropyrazine derivatives with substituted hydroxylamines or carbamates under basic conditions (e.g., K₂CO₃ in acetone) .
Q. How can the structural identity of this compound be confirmed?
Combined spectroscopic techniques are essential:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and regiochemistry.
- X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related pyrazinone derivatives .
- FT-IR and FT-Raman spectroscopy to identify functional groups like C=O and C-Cl stretches, supported by quantum chemical calculations (e.g., DFT) for vibrational mode assignments .
Advanced Research Questions
Q. How can reaction yields be optimized in Ugi-based syntheses of pyrazin-2(1H)-one derivatives?
Key parameters include:
- Stoichiometric ratios : Balancing amine and carbonyl components to minimize side products.
- Catalyst selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) improves reaction efficiency .
- Temperature control : Reactions performed at 50–80°C often enhance kinetics without promoting decomposition .
Q. What methodologies are recommended for evaluating the bioactivity of pyrazin-2(1H)-one derivatives?
- Kinase inhibition assays : For mTOR inhibitors like CC-223 (a structural analog), use biochemical assays measuring IC₅₀ values against recombinant kinases .
- Cell-based models : Assess cytotoxicity and target engagement in cancer cell lines, as demonstrated for PDE5 inhibitors with pyrazinone cores .
- In vivo pharmacokinetics : Evaluate brain penetrance via LC-MS quantification in plasma and cerebrospinal fluid, critical for central nervous system targets .
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Comparative analysis : Cross-validate experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian 09W) .
- Crystallographic validation : Resolve ambiguities in regiochemistry or stereochemistry via single-crystal X-ray diffraction .
- Dynamic NMR studies : Probe conformational flexibility or tautomerism in solution .
Q. What strategies are effective for structure-activity relationship (SAR) studies on pyrazin-2(1H)-one derivatives?
- Substituent variation : Modify the 2-methoxyethyl group to alter lipophilicity (clogP) and hydrogen-bonding capacity (PSA), as seen in PDE5 inhibitors where piperazine substituents enhanced selectivity .
- Bioisosteric replacement : Replace chlorine with fluorine or methyl groups to assess electronic effects on target binding .
Q. What analytical methods ensure purity and stability of this compound?
Q. How can computational modeling aid in designing pyrazin-2(1H)-one derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
